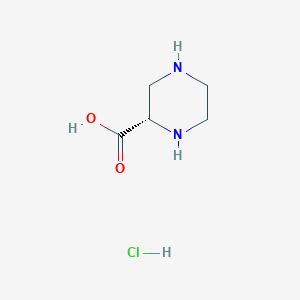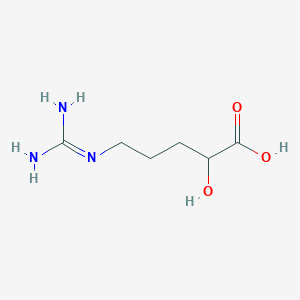
5-Guanidino-2-hydroxypentanoic acid
Descripción general
Descripción
5-Guanidino-2-hydroxypentanoic acid is a guanidine-containing compound that plays roles in various metabolic processes and enzymatic activities. It is a derivative of guanidine and is primarily used for scientific research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 5-Guanidino-2-hydroxypentanoic acid, often involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, and the reaction can be catalyzed by metals or coupling reagents . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Guanidino-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids upon exposure to sodium molybdate dihydrate and hydrogen peroxide.
Substitution: Reactions involving cyanamides, arylboronic acids, and amines in the presence of copper catalysts.
Common Reagents and Conditions
Oxidation: Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) and hydrogen peroxide (H₂O₂, 30% in water).
Substitution: Copper chloride dihydrate (CuCl₂·2H₂O), bipyridine, and potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfonic acids and trisubstituted N-aryl guanidines .
Aplicaciones Científicas De Investigación
5-Guanidino-2-hydroxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex guanidine derivatives.
Biology: Studied for its roles in metabolic processes and enzymatic activities.
Medicine: Investigated for its potential neurotoxic effects and involvement in seizure mechanisms.
Industry: Utilized in pharmaceutical testing and as a reference standard.
Mecanismo De Acción
The mechanism of action of 5-Guanidino-2-hydroxypentanoic acid involves its interaction with various molecular targets and pathways. Guanidino compounds are known to participate in ureagenesis and muscular contraction. They can also act as radical generators and interact with GABA receptors, influencing neurophysiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Creatine: Involved in energy storage and muscular contraction.
Arginine: Plays a role in the urea cycle and nitric oxide production.
Methylguanidine: Known for its high toxicity and neurotoxic effects
Uniqueness
5-Guanidino-2-hydroxypentanoic acid is unique due to its specific structure and the presence of both guanidine and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a valuable compound for research in multiple fields .
Propiedades
IUPAC Name |
5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMQGXDDJALKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861842 | |
| Record name | 5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-64-6 | |
| Record name | NSC45772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
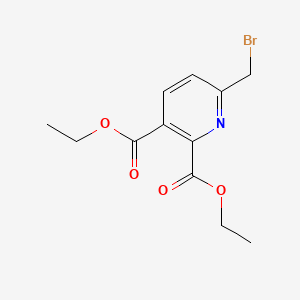
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
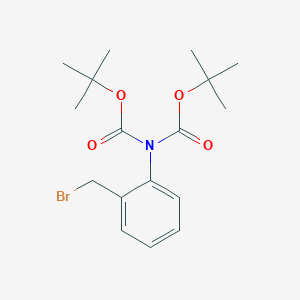

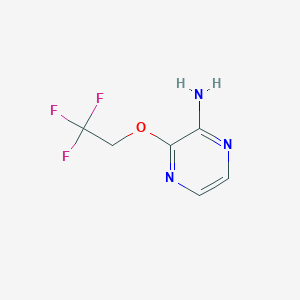



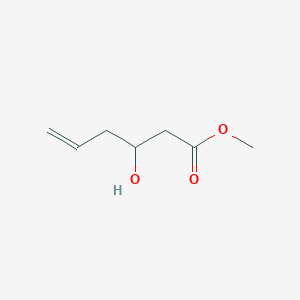
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
